molecular formula C16H12ClN3O3 B6578708 N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide CAS No. 1105250-95-0

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide

Cat. No.: B6578708
CAS No.: 1105250-95-0
M. Wt: 329.74 g/mol
InChI Key: QCDRXUURWUZJIL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a synthetic small molecule based on the pyridopyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. Pyridopyrimidine derivatives are recognized for their versatile biological activities and their ability to interact with a range of therapeutic targets . These compounds are frequently investigated as potent inhibitors of key enzymes, particularly protein kinases and dihydrofolate reductase (DHFR) . Protein kinases are enzymes involved in crucial cellular signaling pathways that regulate growth and survival, and their dysregulation is implicated in various pathologies . As a kinase inhibitor, this class of compounds typically acts by competing with ATP for the active site of the enzyme . Furthermore, pyridopyrimidine-based inhibitors of DHFR work by blocking the conversion of dihydrofolate to tetrahydrofolate, a process essential for DNA synthesis and cell proliferation . This mechanism is a validated strategy for interrupting the growth of rapidly dividing cells. The specific substitution pattern of this acetamide derivative, featuring a 3-chlorophenyl group, is designed to modulate the compound's properties and its interaction with biological targets. Researchers can utilize this high-quality chemical as a key reference standard, a building block for further synthetic elaboration, or a tool compound for in vitro pharmacological profiling in early-stage research. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for diagnostic use. It is strictly labeled "For Research Use Only" (RUO) to ensure appropriate application in a controlled scientific setting.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-11-4-3-5-12(8-11)18-14(21)10-23-15-9-16(22)20-7-2-1-6-13(20)19-15/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDRXUURWUZJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16_{16}H12_{12}ClN3_3O3_3
  • Molecular Weight : 329.74 g/mol
  • CAS Number : 1105250-95-0

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and anti-cancer activity.

Research indicates that this compound may act through several mechanisms:

  • Pim Kinase Inhibition : The compound has been linked to the inhibition of Pim kinases, which play a crucial role in cell cycle regulation, apoptosis, and drug resistance. Compounds structurally similar to this one have shown significant Pim-1 inhibitory activity with IC50_{50} values ranging from 1.18 to 8.83 μM in various studies .
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, certain derivatives displayed IC50_{50} values indicating potent cytotoxicity .
  • Anti-inflammatory Properties : Similar pyrimidine derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The IC50_{50} values for these compounds were comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

  • Pim Kinase Inhibition Study : A study focused on the synthesis of pyridothienopyrimidinone derivatives reported that specific compounds exhibited strong Pim kinase inhibition. The most active derivatives were further tested for their anti-proliferative effects across multiple cancer cell lines, revealing promising results for this compound .
  • Anti-inflammatory Activity Assessment : Another study evaluated a series of pyrimidine derivatives for their ability to inhibit COX enzymes. The results indicated that some compounds exhibited IC50_{50} values that suggest a strong potential for developing anti-inflammatory therapies .

Data Summary

Biological ActivityObserved EffectsIC50_{50} Values
Pim Kinase InhibitionCell cycle regulation, apoptosis1.18 - 8.83 μM
CytotoxicityInhibition of cancer cell proliferationVaries by derivative
Anti-inflammatoryCOX enzyme inhibitionComparable to indomethacin

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxy group in the compound from increases steric bulk and polarity compared to the target compound’s unsubstituted phenyl .

Heterocyclic Core Modifications

Variations in the central heterocyclic system impact electronic properties and binding interactions:

Compound Name (Representative Examples) Heterocyclic Core Functional Groups Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Ether, acetamide, carbonyl
5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-...imidazolidine-2,4-dione Pyrido[1,2-a]pyrimidinone + imidazolidinedione Urea-like linkages
Ethyl 1-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate Thieno[2,3-d]pyrimidinone Thiophene fusion, ester

Key Observations :

Functional Group and Linker Diversity

The acetamide linker and its substituents influence conformational flexibility and target engagement:

Compound Name (Examples) Linker/Functional Group Notable Features Reference
Target Compound 2-oxyacetamide Ether-oxygen spacer
4-methoxy-N-(5-{[(4-oxo-pyrido...)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide Sulfanyl-methyl spacer + thiadiazole Increased rigidity
N-(6-methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Direct acetamide linkage to benzothiazole Simplified structure

Key Observations :

  • Direct linkage to benzothiazole () may reduce metabolic degradation compared to pyridopyrimidinone systems .

Preparation Methods

Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-ol

The pyrido[1,2-a]pyrimidinone core is typically synthesized via cyclocondensation reactions. A representative approach involves reacting 2-aminopyridine derivatives with β-ketoesters under acidic or basic conditions. For example, condensation of 2-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid yields 4-oxo-4H-pyrido[1,2-a]pyrimidine. Subsequent hydroxylation at the 2-position may be achieved through oxidative or nucleophilic substitution pathways.

Preparation of N-(3-Chlorophenyl)-2-Chloroacetamide

This intermediate is synthesized by acylating 3-chloroaniline with chloroacetyl chloride. The reaction is typically conducted in a dichloromethane/water biphasic system with sodium bicarbonate as a base to neutralize HCl byproducts. The product is isolated via filtration or extraction, with yields exceeding 85% under optimized conditions.

Key Coupling Reaction: Ether Formation

Nucleophilic Substitution Mechanism

The critical step involves coupling 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol with N-(3-chlorophenyl)-2-chloroacetamide via an SN2\text{S}_\text{N}2 reaction. The hydroxyl group on the pyrido-pyrimidinone acts as a nucleophile, displacing chloride from the chloroacetamide. This reaction requires a strong base to deprotonate the hydroxyl group, such as cesium carbonate or sodium hydride.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Base: Cesium carbonate (3.0 equiv)

  • Temperature: 20–30°C

  • Time: 1–2 hours

Optimization Insights:

  • Excess base (3.0 equiv) ensures complete deprotonation of the hydroxyl group.

  • Polar aprotic solvents enhance nucleophilicity and reaction rate.

  • Lower temperatures (20–30°C) minimize side reactions like hydrolysis of the chloroacetamide.

Detailed Synthetic Procedure

Stepwise Protocol

  • Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-ol

    • React 2-aminopyridine (10 mmol) with ethyl acetoacetate (12 mmol) in polyphosphoric acid at 120°C for 6 hours.

    • Cool, pour into ice-water, and filter to obtain the pyrido-pyrimidinone core.

    • Hydroxylate at position 2 using H2O2\text{H}_2\text{O}_2 in acetic acid (yield: 70–75%).

  • Preparation of N-(3-Chlorophenyl)-2-Chloroacetamide

    • Dissolve 3-chloroaniline (10 mmol) in dichloromethane.

    • Add chloroacetyl chloride (12 mmol) dropwise at 0°C, followed by sodium bicarbonate (15 mmol).

    • Stir for 2 hours, extract with DCM, and evaporate to isolate the chloroacetamide (yield: 88%).

  • Coupling Reaction

    • Suspend 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol (10 mmol) and N-(3-chlorophenyl)-2-chloroacetamide (10 mmol) in DMF (25 mL).

    • Add cesium carbonate (30 mmol) and stir at 25°C for 2 hours.

    • Quench with ice-water, filter, and recrystallize from ethanol to obtain the title compound (yield: 82–85%).

Characterization and Analytical Data

Spectral Properties

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):
    δ 8.45 (s, 1H, pyrimidinone NH), 7.92–7.35 (m, 4H, aromatic), 5.12 (s, 2H, OCH2_2CO), 4.24 (s, 2H, COCH2_2Cl).

  • MS (ESI+): m/z 330.1 [M+H]+^+.

Purity and Yield Optimization

ParameterOptimal RangeImpact on Yield
Base Equivalents3.0–3.5 equivMaximizes deprotonation
Reaction Time1.5–2 hoursMinimizes degradation
Solvent PolarityDMF > DMSOEnhances solubility

Challenges and Mitigation Strategies

Common Side Reactions

  • Hydrolysis of Chloroacetamide: Mitigated by avoiding aqueous workup until reaction completion.

  • Over-Alkylation: Controlled by stoichiometric use of base and chloroacetamide.

Scalability Considerations

  • Larger-scale reactions (>100 mmol) require slow addition of base to prevent exothermic runaway.

  • Recrystallization from ethanol/DMF (6:1) improves purity to >98% .

Q & A

Q. How can researchers optimize enantiomeric purity for chiral derivatives?

  • Methodology : Employ chiral HPLC (Chiralpak IA column, hexane/ethanol mobile phase) to separate enantiomers. Use asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases). Monitor optical rotation ([α]ᴅ²⁵) and confirm purity via X-ray crystallography .

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